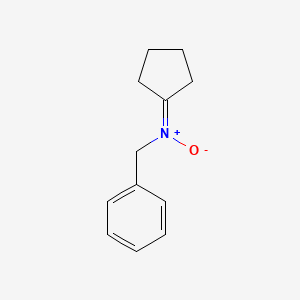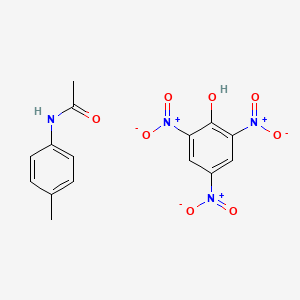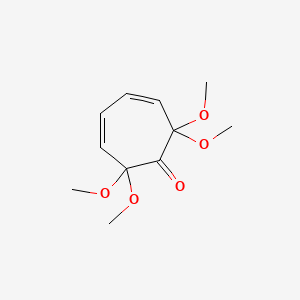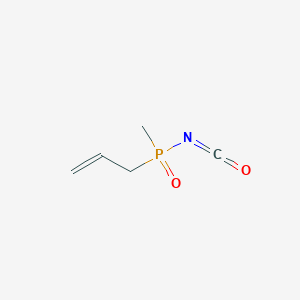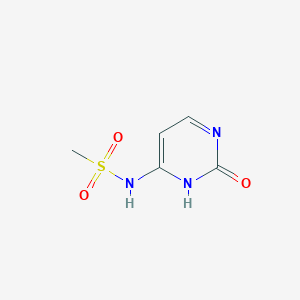
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide is a chemical compound that belongs to the class of dihydropyrimidinonesThe structure of this compound includes a dihydropyrimidinone core with a methanesulfonamide group attached, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. A green and efficient approach for the synthesis of dihydropyrimidinone analogs, including this compound, utilizes Montmorillonite-KSF as a reusable and heterogeneous catalyst. This method offers high yields and short reaction times under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the Biginelli reaction with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of recyclable catalysts and solvent-free conditions aligns with green chemistry principles, making the process environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of diverse chemical libraries for drug discovery.
Medicine: The compound’s ability to inhibit specific enzymes and pathways has led to its investigation as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of key cellular processes. For example, it can inhibit focal adhesion kinase (FAK), a protein involved in cell signaling and migration, thereby reducing the proliferation and migration of cancer cells . Molecular docking studies have provided insights into its binding mode and interactions with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidin-4(3H)-one: A structurally related compound with similar biological activities, used as a scaffold in the design of antiviral and antitumor agents.
Dihydropyrimidinones: A class of compounds with diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.
Uniqueness
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide stands out due to its unique combination of a dihydropyrimidinone core and a methanesulfonamide group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
114072-06-9 |
|---|---|
Fórmula molecular |
C5H7N3O3S |
Peso molecular |
189.20 g/mol |
Nombre IUPAC |
N-(2-oxo-1H-pyrimidin-6-yl)methanesulfonamide |
InChI |
InChI=1S/C5H7N3O3S/c1-12(10,11)8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H2,6,7,8,9) |
Clave InChI |
DHVRVSJNVZNBIX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


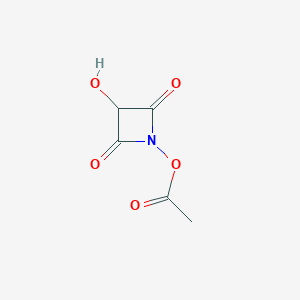
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
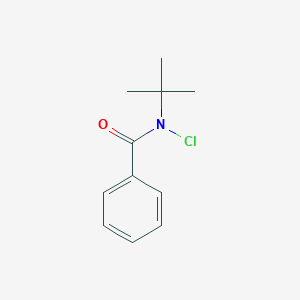
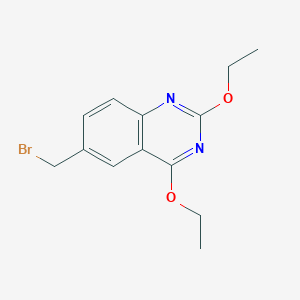
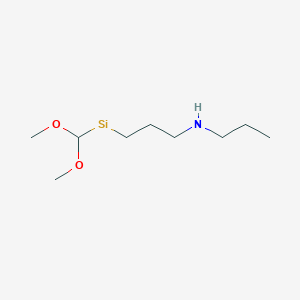
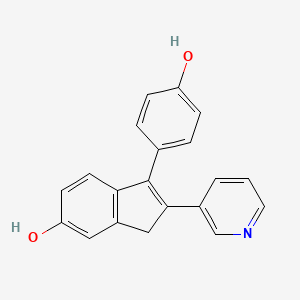
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
